(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide
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Overview
Description
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a bromine atom, a prop-2-yn-1-yl group, and a pivalamide moiety. It has garnered interest in scientific research due to its potential biological activities, including cytotoxic and antibacterial properties .
Preparation Methods
The synthesis of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: The synthesis begins with the formation of the benzo[d]thiazole core by reacting 2-aminothiophenol with a suitable brominated precursor.
Introduction of the prop-2-yn-1-yl group: The prop-2-yn-1-yl group is introduced through a Sonogashira coupling reaction, where the benzo[d]thiazole derivative is reacted with propargyl bromide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the pivalamide moiety:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the prop-2-yn-1-yl group, resulting in debromination or hydrogenation products.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets. In the context of its cytotoxic activity, the compound is believed to interfere with cellular processes by binding to DNA or proteins, leading to cell death. The antibacterial activity is thought to result from the compound’s ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide can be compared with other benzo[d]thiazole derivatives, such as:
6-bromobenzo[d]thiazol-2(3H)-one: This compound lacks the prop-2-yn-1-yl and pivalamide groups, resulting in different biological activities and reactivity.
3-(benzofuran-2-ylmethyl)benzo[d]thiazol-2(3H)-one: This derivative features a benzofuran moiety instead of the prop-2-yn-1-yl group, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c1-5-8-18-11-7-6-10(16)9-12(11)20-14(18)17-13(19)15(2,3)4/h1,6-7,9H,8H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUDPIXCYVWFDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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